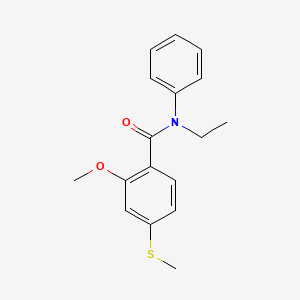

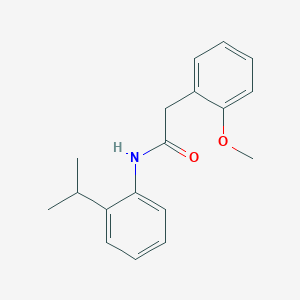

![molecular formula C16H13BrCl2N2OS B5572176 2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetohydrazide compounds typically involves condensation reactions between hydrazide groups and aldehydes or ketones. A specific method for synthesizing compounds within this family includes the reaction of benzaldehydes with thiosemicarbazides or acetohydrazides in the presence of suitable catalysts and conditions to yield Schiff bases with diverse substituents. These methods highlight the versatility and adaptability of synthesizing acetohydrazide derivatives, offering a pathway to synthesize the compound (Zhu et al., 2020).

Molecular Structure Analysis

Crystallographic studies on similar compounds, such as N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides, reveal detailed insights into their molecular structures. These studies show that such compounds exhibit E configuration about the C=N bond, with significant dihedral angles between the thio-phenyl and phenyl rings, demonstrating the spatial arrangement and electronic configurations crucial for their chemical reactivity and interactions (Quoc et al., 2019).

Chemical Reactions and Properties

Acetohydrazide derivatives undergo various chemical reactions, including cyclization, condensation, and substitution, influenced by their functional groups and molecular structure. The reactivity towards these reactions is a key aspect of their chemical properties, enabling the synthesis of complex molecules with potential biological activities. The presence of the thio-phenyl group and the acetohydrazide moiety in these compounds suggests a propensity for forming stable crystalline structures and engaging in hydrogen bonding, which are critical for their chemical behavior and interactions with other molecules (Zhou & Ma, 2012).

Physical Properties Analysis

The physical properties of acetohydrazide derivatives, such as solubility, melting points, and crystallinity, are closely linked to their molecular structure. The crystal packing, hydrogen bonding, and molecular conformation of these compounds significantly affect their physical state, solubility in various solvents, and thermal stability. For instance, the crystal structure analysis of related compounds reveals the presence of N—H⋯O hydrogen bonds, contributing to their stability and solid-state properties (Quoc et al., 2019).

Chemical Properties Analysis

The chemical properties of "2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide" and related compounds, including reactivity, chemical stability, and interaction with biological molecules, are influenced by the electronic configuration and functional groups present. Their ability to form stable complexes with metals, engage in hydrogen bonding, and undergo nucleophilic reactions highlights their chemical versatility and potential for application in catalysis, material science, and medicinal chemistry. The specific interactions and reactivity patterns of these compounds provide a foundation for exploring their applications in various scientific fields (Zhou & Ma, 2012).

Scientific Research Applications

Anticancer Potential

2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide and its derivatives have shown promising results in the field of cancer research. They are recognized for their potential as anticancer agents, especially when modified with various substitutions on the Benzothiazole (BT) scaffold. These modifications can significantly modulate the antitumor properties of the compound. Research has demonstrated the effectiveness of these compounds against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, indicating their broad-spectrum anticancer activity (Osmaniye et al., 2018).

Antihypertensive Applications

Some derivatives of 2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide have been explored for their potential as antihypertensive agents. These compounds, particularly those involving thiosemicarbazides and Schiff bases, have demonstrated effective α-blocking activity, which is crucial in managing high blood pressure. This suggests that the compound and its derivatives could be valuable in developing new antihypertensive medications (Abdel-Wahab et al., 2008).

Enzyme Inhibition and Antimicrobial Effects

The compound has been used in synthesizing novel heterocyclic compounds with notable lipase and α-glucosidase inhibitory activities. These activities are significant in the treatment of conditions like obesity and diabetes. Furthermore, some derivatives have shown antimicrobial effects, indicating their potential use in treating bacterial infections (Bekircan et al., 2015).

Material Science and Optical Properties

In the field of material science, derivatives of 2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide have been studied for their supramolecular architectures. These studies include exploring their hydrogen bonding capabilities and understanding their potential in developing new materials with specific optical properties (Khalid et al., 2021).

properties

IUPAC Name |

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrCl2N2OS/c17-13-3-1-2-11(6-13)9-23-10-16(22)21-20-8-12-4-5-14(18)7-15(12)19/h1-8H,9-10H2,(H,21,22)/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQVNYLSQOWSDO-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)CSCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrCl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

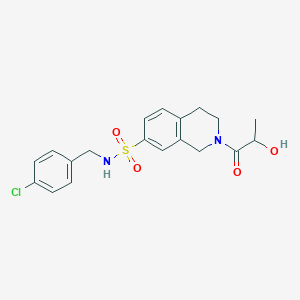

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)

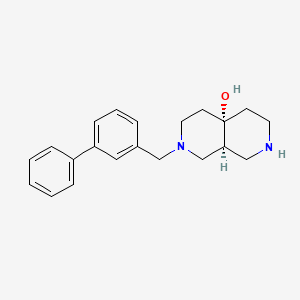

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)

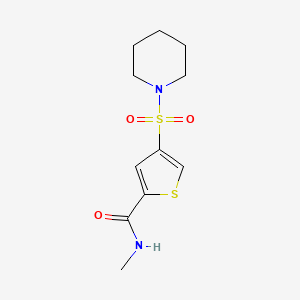

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)

![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)

![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)

![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)